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Cat. No.: B10860019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols for

assessing the immunogenicity of NBI-6024, an altered peptide ligand of the insulin B chain

(B(9-23)) epitope. The primary immunomodulatory goal of NBI-6024 is to shift the immune

response from a pro-inflammatory Th1 phenotype to an anti-inflammatory or regulatory Th2

phenotype. The following protocols are based on methods employed in preclinical and clinical

studies of NBI-6024.

I. Overview of Immunogenicity Assessment Strategy
The immunogenicity assessment of NBI-6024 focuses on characterizing the T-cell response to

the altered peptide ligand. This involves evaluating the cytokine secretion profile and

proliferative response of peripheral blood mononuclear cells (PBMCs) upon stimulation with

NBI-6024. The key assays employed are the Enzyme-Linked Immunosorbent Spot (ELISPOT)

assay for cytokine profiling and the lymphocyte proliferation assay.

II. Quantitative Data Summary
The following tables summarize the reported immunomodulatory effects of NBI-6024 from

clinical and preclinical studies.

Table 1: Summary of T-Cell Responses to NBI-6024 in a Phase I Clinical Trial[1]
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Parameter Assay Finding Implication

Th1 Response IFN-γ ELISPOT

NBI-6024

administration

significantly and dose-

dependently reduced

the percentage of

patients with Th1

responses to the

native insulin B(9-23)

peptide and NBI-6024.

[1]

Indicates a

suppression of the

pathogenic Th1

response.

Th2 Response IL-5 ELISPOT

Significant increases

in interleukin-5 (IL-5)

responses were

observed in cohorts

that received NBI-

6024 compared to

placebo.[1]

Suggests a shift

towards a protective

Th2 phenotype.

Table 2: Summary of Preclinical T-Cell Responses to NBI-6024 in NOD Mice[2]
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Parameter Assay Finding Implication

T-Cell Proliferation
Lymphocyte

Proliferation Assay

NBI-6024 induced

strong cellular

responses as

measured by in vitro

lymphocyte

proliferation.[2]

Demonstrates the

immunogenic potential

of the altered peptide

ligand.

Th2 Cytokine

Production

Cytokine

Measurement

Vaccination with NBI-

6024 induced the

production of Th2

cytokines, specifically

interleukin-4 (IL-4)

and interleukin-10 (IL-

10), but not IFN-γ.[2]

Confirms the induction

of a Th2-biased

immune response in

an animal model of

type 1 diabetes.

III. Experimental Protocols
A. Protocol 1: Human PBMC Cytokine ELISPOT Assay
This protocol is designed to enumerate NBI-6024-specific cytokine-secreting T-cells from

human peripheral blood.

1. Principle

The ELISPOT assay is a highly sensitive method for detecting and quantifying individual cells

that secrete a specific cytokine. In this context, it is used to measure the frequency of T-cells

that produce IFN-γ (a Th1 cytokine) or IL-5 (a Th2 cytokine) in response to stimulation with

NBI-6024.

2. Materials

96-well PVDF membrane ELISPOT plates

Sterile PBS

Coating Buffer (e.g., sterile PBS)
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Capture antibodies: anti-human IFN-γ and anti-human IL-5

Blocking Buffer (e.g., RPMI 1640 with 10% FBS)

Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-

streptomycin)

Human Peripheral Blood Mononuclear Cells (PBMCs)

NBI-6024 peptide

Native insulin B(9-23) peptide (as a control)

Phytohemagglutinin (PHA) (as a positive control)

Detection antibodies: biotinylated anti-human IFN-γ and anti-human IL-5

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)

Deionized water

Automated ELISPOT reader

3. Workflow

Plate Preparation

Cell Culture Detection Analysis

Coat plate with
capture antibody Wash plate Block plate

Add PBMCs to wellsIsolate PBMCs Add NBI-6024/
controls Incubate Wash plate Add detection

antibody
Add enzyme

conjugate Add substrate Wash and dry Read plate Count spots

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: ELISPOT Assay Workflow.

4. Procedure

Plate Coating:

1. Pre-wet the ELISPOT plate membrane with 35% ethanol for 30 seconds.

2. Wash the plate 3 times with sterile PBS.

3. Coat the wells with the appropriate capture antibody (anti-IFN-γ or anti-IL-5) diluted in

Coating Buffer.

4. Incubate overnight at 4°C.

Plate Blocking:

1. Wash the plate 3 times with sterile PBS.

2. Add Blocking Buffer to each well.

3. Incubate for at least 2 hours at 37°C.

Cell Plating and Stimulation:

1. Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

2. Wash the cells and resuspend in complete RPMI 1640 medium.

3. Wash the blocked plate 3 times with sterile PBS.

4. Add 2 x 10^5 PBMCs to each well.

5. Add NBI-6024, native insulin B(9-23) peptide, PHA, or medium alone to the respective

wells. A typical concentration for peptides is 10 µg/mL.

6. Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
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Detection:

1. Wash the plate 4 times with PBS containing 0.05% Tween-20 (PBST).

2. Add the biotinylated detection antibody (anti-IFN-γ or anti-IL-5) diluted in PBST with 1%

BSA.

3. Incubate for 2 hours at room temperature.

4. Wash the plate 4 times with PBST.

5. Add Streptavidin-AP or -HRP diluted in PBST with 1% BSA.

6. Incubate for 1 hour at room temperature.

7. Wash the plate 4 times with PBST, followed by 2 washes with PBS.

Spot Development and Analysis:

1. Add the substrate solution to each well.

2. Monitor spot development.

3. Stop the reaction by washing thoroughly with deionized water.

4. Allow the plate to dry completely.

5. Count the spots using an automated ELISPOT reader.

B. Protocol 2: Murine Splenocyte Proliferation Assay
This protocol is for assessing the proliferative response of murine splenocytes to NBI-6024.

1. Principle

This assay measures the proliferation of lymphocytes upon stimulation with an antigen.

Proliferation can be quantified by the incorporation of a labeled nucleotide (e.g., [3H]-

thymidine) into newly synthesized DNA or by using a fluorescent dye (e.g., CFSE) that is

diluted with each cell division.
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2. Materials

96-well flat-bottom cell culture plates

Complete RPMI 1640 medium

Spleen from immunized and control mice

NBI-6024 peptide

Concanavalin A (ConA) or PHA (as a positive control)

[3H]-thymidine or Carboxyfluorescein succinimidyl ester (CFSE)

Cell harvester (for [3H]-thymidine assay)

Scintillation counter (for [3H]-thymidine assay)

Flow cytometer (for CFSE assay)

3. Workflow

Cell Preparation Stimulation
Measurement

Isolate splenocytes Count and adjust
cell concentration Plate cells Add NBI-6024/

controls Incubate for 72h Add [3H]-thymidine
or stain with CFSE Incubate for 18h

Harvest and count
(Thymidine) or
Acquire on flow

cytometer (CFSE)

Click to download full resolution via product page

Caption: Lymphocyte Proliferation Assay Workflow.

4. Procedure

Splenocyte Isolation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Aseptically remove the spleen from euthanized mice.

2. Prepare a single-cell suspension by gently grinding the spleen between two frosted glass

slides or using a cell strainer.

3. Lyse red blood cells using ACK lysis buffer.

4. Wash the splenocytes twice with complete RPMI 1640 medium.

5. Count the viable cells and adjust the concentration to 2 x 10^6 cells/mL.

Cell Plating and Stimulation:

1. Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well plate.

2. Add 100 µL of NBI-6024, ConA, or medium alone to the respective wells.

3. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

Measurement of Proliferation ([3H]-thymidine method):

1. Pulse each well with 1 µCi of [3H]-thymidine.

2. Incubate for an additional 18 hours.

3. Harvest the cells onto glass fiber filters using a cell harvester.

4. Measure the incorporated radioactivity using a scintillation counter.

5. Results are expressed as counts per minute (CPM).

Measurement of Proliferation (CFSE method):

1. Prior to plating, label the splenocytes with CFSE according to the manufacturer's

instructions.

2. After the 72-hour stimulation, harvest the cells.

3. Analyze the cells by flow cytometry, gating on the lymphocyte population.
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4. Proliferation is measured by the dilution of CFSE fluorescence.

IV. Signaling Pathway

Antigen Presenting Cell (APC)
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Caption: Proposed mechanism of NBI-6024 action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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